3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-14-3-1-2-13(10-14)4-7-18(24)23-15-5-6-16(23)12-17(11-15)22-9-8-20-21-22/h1-3,8-10,15-17H,4-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTVVLBBNKUFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a synthetic organic molecule that exhibits significant biological activity, particularly relevant in pharmacology and medicinal chemistry. This compound features a complex structure that includes a triazole moiety and an azabicyclo framework, both of which are known to contribute to various biological effects.
Chemical Structure and Properties
The chemical formula of the compound is , and it has a molecular weight of 345.83 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₂₀ClN₅O |
| Molecular Weight | 345.83 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its potential as an antimicrobial agent, its effects on neurotransmitter systems, and its role in modulating various enzymatic pathways.
Antimicrobial Activity
Research has shown that derivatives of triazole compounds often exhibit substantial antimicrobial properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for the biosynthesis of ergosterol in fungal cell membranes. In a study evaluating similar compounds, it was found that modifications in the side chains significantly impacted their antifungal efficacy .
Neurotransmitter Modulation
The azabicyclo[3.2.1]octane scaffold is structurally related to tropane alkaloids, which are known to interact with neurotransmitter systems, particularly those involving dopamine and acetylcholine. The compound's ability to potentially inhibit the dopamine transporter (DAT) has been suggested based on structural analogies with known DAT inhibitors . This could imply therapeutic applications in treating disorders such as cocaine addiction or other dopaminergic dysregulations.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Tropane Analogues : A study on tropane analogues demonstrated their effectiveness in inhibiting DAT and their potential use in cocaine addiction therapies. These findings suggest that our compound may share similar properties due to its structural features .
- Triazole Derivatives : Another study focused on triazole derivatives showed promising results against various bacterial strains, indicating that the incorporation of triazole rings enhances antimicrobial activity significantly .
The mechanism by which this compound exerts its biological effects can be attributed to several factors:
- Inhibition of Enzymes : The presence of the triazole moiety may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The azabicyclo structure may facilitate binding to neurotransmitter receptors or transporters, influencing synaptic transmission and plasticity.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated against various bacterial strains, demonstrating effectiveness as an antibacterial agent. Studies show that compounds containing the triazole moiety can inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Antifungal Properties
Triazoles are also recognized for their antifungal activities. The compound's structure may contribute to its ability to disrupt fungal cell membranes or inhibit ergosterol synthesis, making it a candidate for antifungal drug development.
Anti-inflammatory Effects
Preliminary studies suggest that triazole derivatives can exhibit anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially offering therapeutic options for inflammatory diseases.
Drug Development
The unique structural features of 3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one make it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity against specific biological targets.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various receptors involved in disease pathways. These studies help identify potential therapeutic targets and guide further synthesis of analogs with improved efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the phenyl ring, the heterocyclic group attached to the azabicyclo core, or modifications to the propan-1-one linker. Below is a detailed comparison based on available
Structural and Physicochemical Comparisons
Functional Implications
- BK65786’s 4-fluoro-3-methylphenyl combines moderate lipophilicity (fluoro) with steric bulk (methyl), which could affect receptor fit .
Heterocyclic Moieties :
- Azabicyclo Core Modifications: Izencitinib replaces the triazole with a 1,6-naphthyridine-amino group, suggesting a shift toward kinase inhibition or nucleic acid interactions .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves constructing the 8-azabicyclo[3.2.1]octane scaffold, introducing the triazole moiety, and coupling the 3-chlorophenylpropan-1-one group. Key challenges include:
- Stereochemical control : Use of chiral catalysts or enantioselective reactions to ensure correct spatial arrangement of the bicyclic core .
- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) and recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate high-purity product .
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry, with DEPT-135 for carbon hybridization analysis .
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves absolute configuration and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement for the bicyclic core?
Discrepancies (e.g., twinning, weak diffraction) require:
- Twin refinement in SHELXL : Apply TWIN and BASF commands to model overlapping lattices .
- Hydrogen-bond analysis : Validate intermolecular interactions (e.g., triazole N–H∙∙∙O) to stabilize the bicyclic conformation .
- Validation tools : Use PLATON or CCDC Mercury to check for missed symmetry or disorder .
Q. What strategies optimize biological activity through structural modifications?
- Structure-activity relationship (SAR) studies :
- Triazole substitution : Replace 1H-1,2,3-triazole with 1,2,4-triazole to alter binding kinetics to neurological targets .
- Chlorophenyl derivatives : Introduce electron-withdrawing groups (e.g., nitro) to enhance target affinity .
- In vitro assays : Competitive binding assays (e.g., radioligand displacement) quantify affinity for serotonin/dopamine receptors .
Q. How do solvent polarity and reaction temperature influence stereochemical outcomes?
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, favoring endo-bicyclic products .
- Temperature control : Low temperatures (–20°C) reduce kinetic interference, improving enantiomeric excess (ee) during chiral resolution .
Q. Which computational methods predict binding affinity to neurological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with 5-HT2A or D2 receptors using homology models .
- Molecular dynamics (MD) simulations : AMBER or GROMACS analyze stability of ligand-receptor complexes over 100-ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA quantify binding free energy, correlating with experimental IC50 values .
Data Contradiction Analysis
Q. How should conflicting SAR data between in vitro and in vivo models be interpreted?
- Pharmacokinetic factors : Assess metabolic stability (e.g., cytochrome P450 assays) to explain reduced in vivo efficacy despite high in vitro affinity .
- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays to prioritize derivatives with logBB > 0.3 .
- Species-specific receptor variability : Cross-validate binding assays using humanized receptor models .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., ketone reduction to alcohol) .
- Quality control : Mid-synthesis LC-MS checks (e.g., after triazole coupling) to abort failed reactions early .
- Batch standardization : Use of automated synthesis platforms (e.g., ChemSpeed) for consistent reagent stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
